molecular formula C13H10BNO2 B11743169 9-Acridinyl-boronic acid

9-Acridinyl-boronic acid

Cat. No.: B11743169
M. Wt: 223.04 g/mol
InChI Key: IFIYWCPYVXIURY-UHFFFAOYSA-N
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Description

9-Acridinyl-boronic acid: is a boronic acid derivative with the molecular formula C13H10BNO2 . It is characterized by the presence of an acridine moiety attached to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinyl-boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Acridinyl-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-Acridinyl-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other functional groups .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 3,5-Dimethylphenylboronic acid
  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

Uniqueness

9-Acridinyl-boronic acid is unique due to its acridine moiety, which imparts distinct chemical properties and potential biological activities. Unlike simpler boronic acids, it can participate in more complex interactions and has a broader range of applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

acridin-9-ylboronic acid

InChI

InChI=1S/C13H10BNO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,16-17H

InChI Key

IFIYWCPYVXIURY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC=CC2=NC3=CC=CC=C13)(O)O

Origin of Product

United States

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